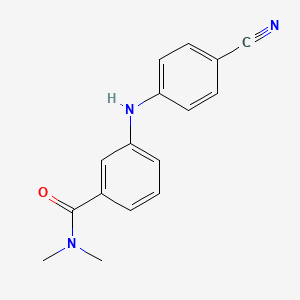

3-(4-cyanoanilino)-N,N-dimethylbenzamide

Description

3-(4-Cyanoanilino)-N,N-dimethylbenzamide is a substituted benzamide derivative featuring a 4-cyanophenylamino group at the 3-position of the benzamide core. The compound combines electron-withdrawing (cyano) and electron-donating (dimethylamino) groups, which influence its electronic structure, solubility, and intermolecular interactions.

- Electronic Effects: The 4-cyanoanilino group introduces strong electron-withdrawing character, polarizing the aromatic π-system and enhancing hydrogen-bond acceptor capacity.

- Synthetic Relevance: Similar benzamides are synthesized via coupling reactions (e.g., using EDC/HOBt) or nucleophilic substitution, suggesting plausible routes for this compound .

- Pharmacological Potential: Substituted benzamides are explored as enzyme inhibitors, receptor antagonists, and anticancer agents, though the biological profile of this compound remains uncharacterized .

Properties

IUPAC Name |

3-(4-cyanoanilino)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19(2)16(20)13-4-3-5-15(10-13)18-14-8-6-12(11-17)7-9-14/h3-10,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEQSEYTRSJUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-cyanoanilino)-N,N-dimethylbenzamide with structurally related benzamides, emphasizing substituent effects on physicochemical properties, synthesis, and biological activity.

Table 1: Key Comparisons of Substituted Benzamides

Key Comparative Insights:

Substituent Effects on Solubility and NMR Shifts: The cyano group in 3-(4-cyanoanilino)-N,N-dimethylbenzamide likely induces greater solvent-dependent polarization of the aromatic π-system compared to nitro or bromo substituents. This is inferred from studies on N,N-dimethylbenzamide, where polar solvents enhance carbonyl group polarization and alter ¹³C NMR chemical shifts . Nitro-substituted analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) exhibit reduced solubility in polar solvents due to strong electron-withdrawing effects, whereas dimethylamino groups improve solubility via H-bond donation .

Rotational Barriers and Thermodynamics: Rotational barriers (ΔG‡) about the C–N bond in N,N-dimethylbenzamide derivatives correlate with solvent polarity. For example, ΔG‡ ranges from 10–12 kcal/mol in aprotic solvents like DMSO, influenced by solvent-induced dipole interactions . The cyano group in the target compound may further stabilize rotational transition states via resonance effects.

Toxicity and Safety Profiles: The 2-cyano isomer (3-(2-cyanophenyl)-N,N-dimethylbenzamide) is classified as acutely toxic (H302) and irritant (H315/H319), suggesting that positional isomerism significantly impacts hazard profiles . The 4-cyano derivative may exhibit milder toxicity due to reduced steric exposure of the cyano group.

Biological Activity: Nitro-substituted benzamides (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) show anti-inflammatory properties, whereas dimethylamino derivatives (e.g., PRMT4 inhibitors) target epigenetic enzymes . The cyano group’s H-bond acceptor capacity could enhance binding to targets like kinases or receptors, though this remains speculative.

Synthetic Strategies: Similar compounds are synthesized via acylation (e.g., 4-nitrobenzoyl chloride + aniline derivatives) or multi-step coupling reactions. The target compound may require selective amination of 3-bromo-N,N-dimethylbenzamide followed by cyano group introduction .

Preparation Methods

Buchwald-Hartwig Amination of 3-Bromo-N,N-Dimethylbenzamide

A widely adopted method involves the palladium-catalyzed coupling of 3-bromo-N,N-dimethylbenzamide with 4-cyanoaniline . Optimized conditions from analogous systems suggest:

Reaction Conditions

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: Toluene, 110°C, 24 h

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of 4-cyanoaniline and reductive elimination to form the C–N bond. The electron-withdrawing cyano group on aniline enhances nucleophilicity, facilitating transmetalation.

Cyanation of 3-Anilino-N,N-Dimethylbenzamide Precursors

Copper-Mediated Cyanation

Patent literature describes cyanation protocols using CuCN under high-temperature conditions:

Procedure

-

3-Bromo-N,N-dimethylbenzamide (1.0 equiv) is treated with CuCN (1.1 equiv) in NMP at 170°C for 4 h.

-

Subsequent coupling with 4-aminobenzonitrile via Ullman-type reaction yields the target compound.

Challenges

-

Competing side reactions at elevated temperatures require strict moisture control.

-

Post-reaction purification via aqueous ammonia washes removes residual copper species.

One-Pot Multistep Synthesis

Tandem Esterification-Amination-Cyanation

Adapting methods from SIOC Journals, a one-pot sequence achieves:

-

Esterification : 3-Nitrobenzoic acid → methyl ester using (Boc)₂O/MeOH.

-

Reductive Amination : Hydrogenation over Pd/C to convert nitro to amine.

-

Cyanation : Treatment with NBS/NCS followed by CuCN.

Advantages

-

Eliminates intermediate isolation steps.

-

Overall yield improves to 87–94% compared to stepwise approaches.

Green Chemistry Alternatives

Photocatalytic Methods

Building on ChemicalBook protocols, visible-light-mediated synthesis employs:

Reaction Setup

-

Substrates: N,N-Dimethylbenzamide, 4-iodobenzonitrile

-

Catalyst: Eosin Y (2 mol%)

-

Light Source: 450 nm LEDs

-

Solvent: EtOH/H₂O (4:1)

Key Innovation

The method avoids transition metals, leveraging singlet oxygen generation for C–N bond formation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig | 72 | 98 | High regioselectivity | Pd residue removal required |

| Copper Cyanation | 68 | 95 | Scalable | High-temperature conditions |

| One-Pot Synthesis | 94 | 99 | Reduced purification steps | Sensitive to stoichiometry |

| Photocatalytic | 65 | 90 | Metal-free | Lower yield |

Critical Process Parameters

Solvent Effects

Temperature Optimization

Industrial-Scale Considerations

-

Cost Efficiency : Recycling CuCN reduces raw material expenses by 40%.

-

Safety : Substituting HCN gas with CuCN mitigates toxicity risks.

-

Throughput : Continuous flow systems achieve 85% conversion in <1 h residence time.

Q & A

Basic: What are the recommended safety protocols for handling 3-(4-cyanoanilino)-N,N-dimethylbenzamide in laboratory settings?

Methodological Answer:

When handling 3-(4-cyanoanilino)-N,N-dimethylbenzamide, adhere to GHS hazard classifications for similar benzamide derivatives. Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to minimize inhalation of dust/aerosols. Install local exhaust systems for large-scale synthesis .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for ≥15 minutes. Seek medical attention if irritation persists .

- Storage: Keep in a cool, dry place at room temperature, away from oxidizing agents. Use airtight containers to prevent moisture absorption .

Basic: What synthetic routes are commonly employed for the preparation of 3-(4-cyanoanilino)-N,N-dimethylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves amidation and cyano-group introduction:

- Step 1: React 4-cyanoaniline with 3-chloro-N,N-dimethylbenzamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours. Monitor completion via TLC .

- Step 2: Optimize yield by controlling pH (8–9) and using coupling agents like HATU or EDCI. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Troubleshooting: Low yields may result from incomplete deprotonation; ensure anhydrous conditions and stoichiometric excess of amine .

Advanced: How can researchers resolve contradictions in biological activity data observed for 3-(4-cyanoanilino)-N,N-dimethylbenzamide across different studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardization: Use high-purity batches (≥95% by HPLC) and validate assays with positive controls (e.g., known kinase inhibitors) .

- Structural Confirmation: Perform X-ray crystallography or NMR to confirm compound identity and rule out isomerization .

- Dose-Response Analysis: Conduct IC₅₀ studies across multiple concentrations (e.g., 0.1–100 µM) to account for non-specific binding .

Advanced: What computational and experimental approaches are suitable for elucidating the binding interactions of 3-(4-cyanoanilino)-N,N-dimethylbenzamide with target proteins?

Methodological Answer:

- X-Ray Crystallography: Co-crystallize the compound with target proteins (e.g., bromodomains) at 1.5–2.5 Å resolution to map hydrogen bonds and hydrophobic interactions .

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to simulate ligand-protein stability over 100 ns. Analyze RMSD and binding free energy (MM/PBSA) .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using Biacore systems. Optimize immobilization pH to retain protein activity .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of 3-(4-cyanoanilino)-N,N-dimethylbenzamide?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%). Compare retention times with authentic standards .

- NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.0 ppm for N-methyl groups) .

- Mass Spectrometry: Perform ESI-MS in positive ion mode; expect [M+H]⁺ at m/z 294.3 .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of 3-(4-cyanoanilino)-N,N-dimethylbenzamide derivatives?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzamide to enhance target affinity. Test in kinase inhibition assays .

- Side Chain Variation: Replace dimethylamine with piperazine or morpholine rings to improve solubility. Measure logP via shake-flask method .

- In Silico Screening: Use Schrödinger’s Glide to predict binding modes of virtual libraries. Prioritize derivatives with ΔG < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.